

Structure-Activity Relationship of α -Methyl Cinnamic Acid Analogues: A Comparative Guide

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Compound of Interest

Compound Name: *alpha*-Methyl cinnamic acid

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationship (SAR) of α -methyl cinnamic acid analogues, focusing on their antifungal and anticancer activities. The information presented is based on experimental data from various studies, offering insights into how chemical modifications of the α -methyl cinnamic acid scaffold influence its biological efficacy.

Comparative Analysis of Biological Activity

The introduction of a methyl group at the alpha position of cinnamic acid, along with various substitutions on the phenyl ring, has been shown to significantly modulate the biological activity of this class of compounds. The following tables summarize the quantitative data on the antifungal and anticancer activities of selected α -methyl cinnamic acid analogues and related derivatives.

Antifungal Activity

Substitutions on the phenyl ring of α -methyl cinnamic acid have a pronounced effect on its antifungal properties. Halogen and methyl groups, particularly at the para position, have been shown to enhance activity.

Table 1: Antifungal Activity of α -Methyl Cinnamic Acid Analogues

Compound	Fungal Strain	Activity Metric	Value
4-chloro- α -methylcinnamic acid	Saccharomyces cerevisiae (cell wall integrity mutants)	Growth Inhibition	Complete at 0.5 mM
4-methylcinnamic acid	Saccharomyces cerevisiae (cell wall integrity mutants)	Growth Inhibition	Complete at 0.5 mM
3-methylcinnamic acid	Saccharomyces cerevisiae (cell wall integrity mutants)	Growth Inhibition	Complete at 0.5 mM
4-methoxycinnamic acid	Saccharomyces cerevisiae (cell wall integrity mutants)	Growth Inhibition	Complete at 0.5 mM
Cinnamic Acid	Aspergillus niger	MIC	844 μ M[1]
4-methoxycinnamic acid	Various fungal species	MIC	50.4 - 449 μ M[1]

MIC: Minimum Inhibitory Concentration

Anticancer Activity

α -Methyl cinnamic acid analogues have also been investigated for their cytotoxic effects against various cancer cell lines. The data suggests that the nature and position of substituents on the phenyl ring, as well as modifications to the carboxylic acid group, are critical for anticancer potency.

Table 2: Anticancer Activity of α -Methyl Cinnamic Acid Analogs and Derivatives

Compound	Cancer Cell Line	IC50 Value (μM)
α-Methylcinnamic acid derivative 1	A-549 (Lung Cancer)	11.38[2]
α-Methylcinnamic acid derivative 5	A-549 (Lung Cancer)	10.36[2]
α-Methylcinnamic acid derivative 9	A-549 (Lung Cancer)	11.06[2]
Cinnamic acid derivative 4	HL60 (Leukemia), MCF-7 (Breast), A549 (Lung)	8.09, 3.26, 9.34[3]
Cinnamic acid	HT-144 (Melanoma)	2400[4]
4-Methylcinnamic acid linked to OA-2-chlorobenzyl ester	MCF-7 (Breast Cancer)	1.79[5]

IC50: Half-maximal inhibitory concentration; OA: Oleanolic Acid

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are protocols for the key assays used to determine the biological activities presented in this guide.

Broth Microdilution Antifungal Susceptibility Testing (Based on CLSI Guidelines)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against fungi.[6]

- Preparation of Fungal Inoculum: Fungal strains are grown on a suitable agar medium (e.g., Potato Dextrose Agar) until sufficient sporulation occurs.[7] Spores are then harvested and suspended in sterile saline. The suspension is adjusted to a concentration of 0.4×10^4 to 5×10^4 CFU/mL.[8]

- Preparation of Drug Dilutions: A stock solution of the test compound is prepared in a suitable solvent like DMSO.[7] Serial two-fold dilutions are then made in RPMI 1640 medium in a 96-well microtiter plate.[6]
- Inoculation and Incubation: Each well is inoculated with the fungal suspension.[7] The plates are incubated at 35°C for 24-72 hours, depending on the fungal species.[7][8]
- MIC Determination: The MIC is the lowest concentration of the compound that causes complete visible inhibition of fungal growth.[8]

MTT Assay for Cytotoxicity

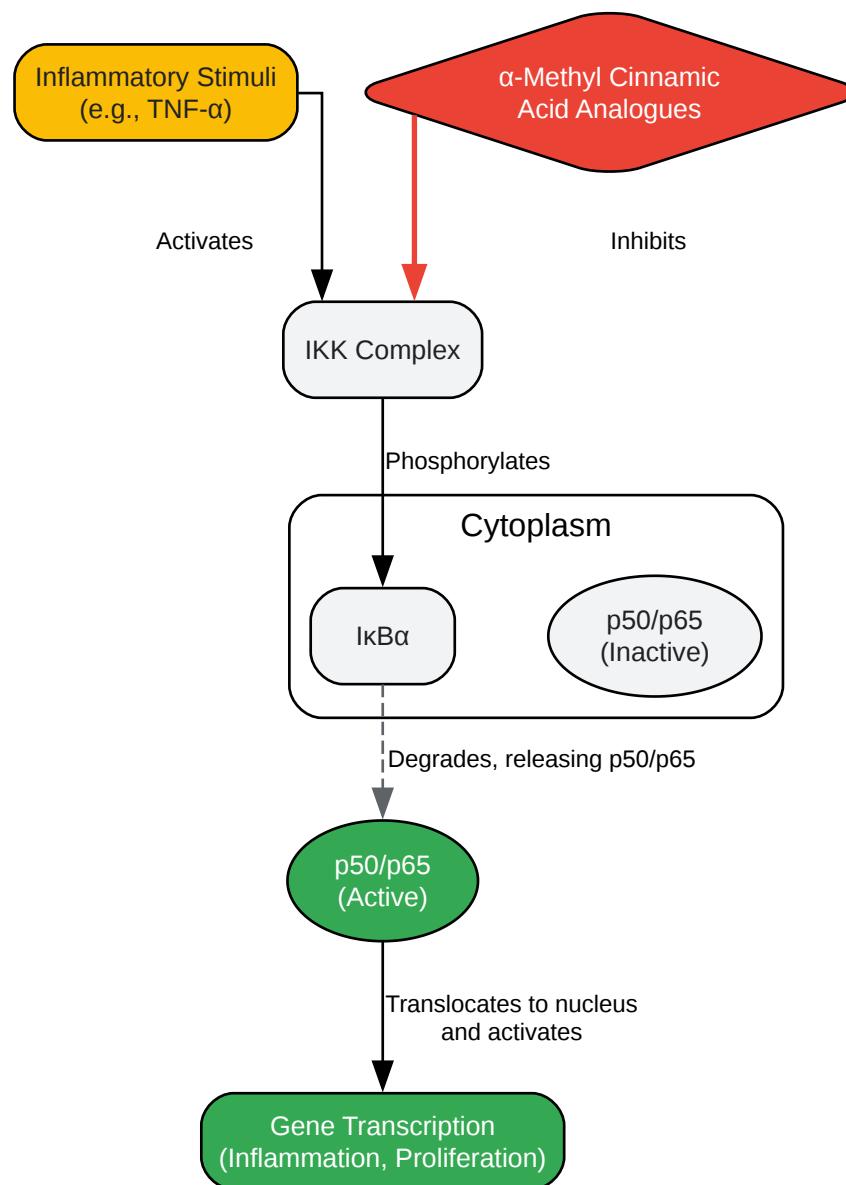
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.[9]

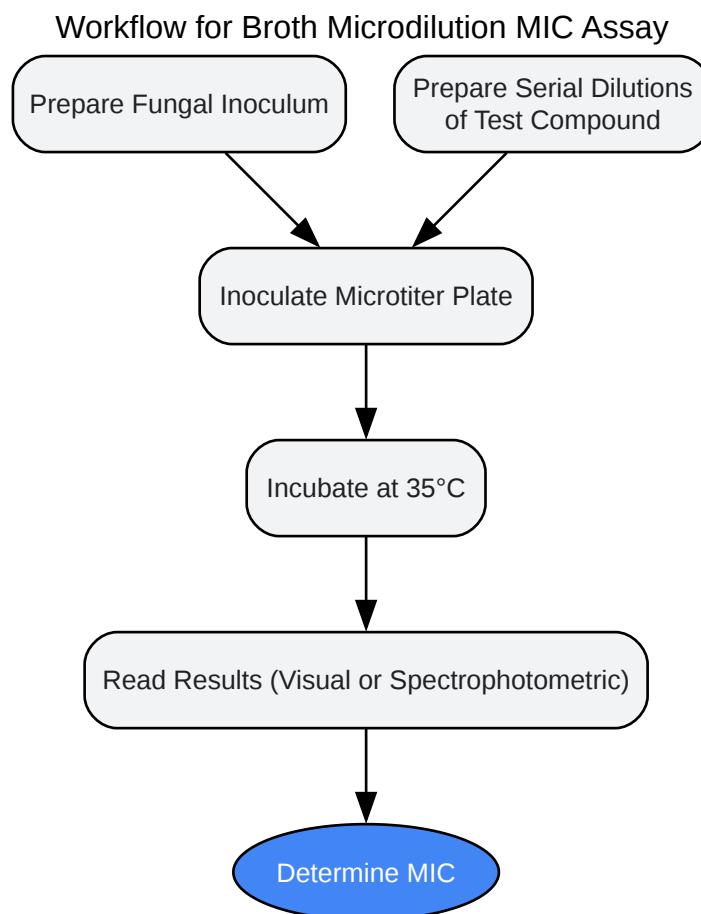
- Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for attachment.[9]
- Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compound. Control wells with untreated cells and vehicle-treated cells are included. The plate is then incubated for a specified period (e.g., 24, 48, or 72 hours).[9]
- MTT Addition and Incubation: After the treatment period, 10 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 3-4 hours at 37°C.[9]
- Formazan Solubilization: The medium is carefully removed, and 100 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) is added to each well to dissolve the formazan crystals.[9]
- Absorbance Measurement: The plate is shaken for 15 minutes, and the absorbance is measured at 570 nm using a microplate reader.[9] The IC50 value is then calculated from the dose-response curve.

Signaling Pathway and Experimental Workflow Visualization

Inhibition of NF-κB Signaling Pathway

Cinnamic acid derivatives have been shown to exert anti-inflammatory and anticancer effects by inhibiting the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway. The α -methyl analogues are believed to share this mechanism. The pathway involves the activation of the IKK (IκB kinase) complex, which then phosphorylates IκB α , leading to its degradation. This allows the p50/p65 heterodimer to translocate to the nucleus and activate the transcription of pro-inflammatory and pro-survival genes. **Alpha-methyl cinnamic acid** analogues are thought to interfere with this cascade, potentially by inhibiting the IKK complex.[\[10\]](#)[\[11\]](#)

Inhibition of NF-κB Signaling by α -Methyl Cinnamic Acid Analogues



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